
(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and an amino group, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or cyclopropylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, oximes, and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amine oxidases.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used as an intermediate in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific enzymes. Pathways involved may include neurotransmitter regulation and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, with similar but distinct biological activities.
N-Cyclopropylmethyl-2-pyrrolidinone: A structurally related compound with different functional groups.
Uniqueness
Chirality: The ®-enantiomer exhibits unique interactions with chiral environments, making it valuable for stereoselective applications.
Functional Groups: The presence of both amino and cyclopropylmethyl groups provides versatility in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1 |
Clave InChI |
UOFRQOWWLCAKLJ-SECBINFHSA-N |
SMILES isomérico |
C1CN(C[C@@H]1NCC2CC2)C(=O)CN |
SMILES canónico |
C1CC1CNC2CCN(C2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


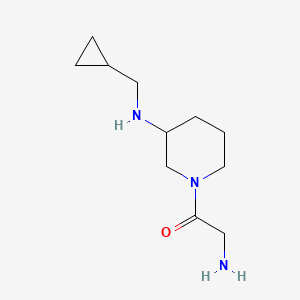
![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
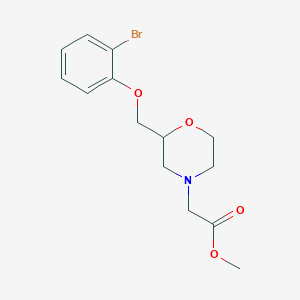
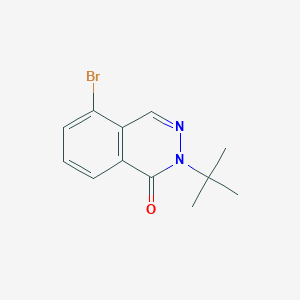

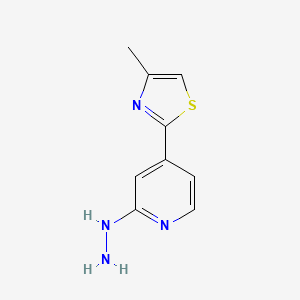

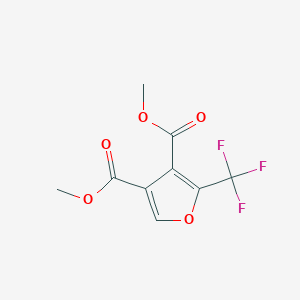
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
